molecular formula C23H30O5 B1242107 Stachybotrydial

Stachybotrydial

Cat. No.: B1242107
M. Wt: 386.5 g/mol
InChI Key: WIGGVNIABVHHCS-QJAXDWLUSA-N
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Description

Mer-NF5003F is a sesquiterpene compound originally isolated from the fungus Stachybotrys. It exhibits diverse biological activities, including inhibition of avian myeloblastosis virus protease, sialyltransferases, and fucosyltransferase. It is also active against herpes simplex virus 1 and the multidrug-resistant Plasmodium falciparum strain K1 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mer-NF5003F is typically isolated from Stachybotrys cultures. The synthetic route involves the fermentation of Stachybotrys species, followed by extraction and purification processes.

Industrial Production Methods

Industrial production of Mer-NF5003F would likely follow similar methods to those used in laboratory settings, with scaling up of the fermentation, extraction, and purification processes. Optimization of these processes would be necessary to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Mer-NF5003F undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of Mer-NF5003F include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve organic solvents and controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehyde or ketone derivatives, while reduction may produce alcohol derivatives .

Scientific Research Applications

Mer-NF5003F has several scientific research applications:

Mechanism of Action

Mer-NF5003F exerts its effects by inhibiting specific enzymes and viral proteases. It targets avian myeloblastosis virus protease, sialyltransferases, and fucosyltransferase, disrupting their normal functions. This inhibition leads to the suppression of viral replication and enzyme activity, contributing to its antiviral and antimalarial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Mer-NF5003F is unique due to its broad spectrum of biological activities and its effectiveness against multidrug-resistant strains of Plasmodium falciparum. Its diverse inhibitory effects on various enzymes and viruses make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde

InChI

InChI=1S/C23H30O5/c1-13-5-6-18-21(2,3)19(27)7-8-22(18,4)23(13)10-15-17(26)9-14(11-24)16(12-25)20(15)28-23/h9,11-13,18-19,26-27H,5-8,10H2,1-4H3/t13-,18+,19-,22+,23-/m1/s1

InChI Key

WIGGVNIABVHHCS-QJAXDWLUSA-N

SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C=O)O)(CC[C@H](C2(C)C)O)C

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C=O)O)C)O)(C)C

Synonyms

stachybotrydial

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachybotrydial
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